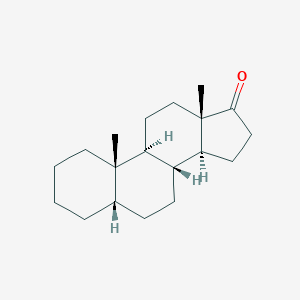
3,4-Dimethylhex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C8H14O. It is a type of α,β-unsaturated ketone, characterized by the presence of a double bond between the third and fourth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its reactivity due to the conjugation of the double bond with the carbonyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylhex-3-en-2-one can be synthesized through various methods, including:
Aldol Condensation: This method involves the condensation of acetone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol addition followed by dehydration to yield this compound.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3,4-dimethyl-2-pentenal. The Grignard reagent adds to the carbonyl group, followed by protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylhex-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield carboxylic acids or diketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 3,4-dimethylhexan-2-one.
Nucleophilic Addition: Due to the presence of the α,β-unsaturated carbonyl group, the compound readily undergoes nucleophilic addition reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Addition: Primary amines (e.g., ethylamine) under mild heating conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: 3,4-Dimethylhexan-2-one.
Nucleophilic Addition: Azetines, amides, and substituted pyrazolidines.
Scientific Research Applications
3,4-Dimethylhex-3-en-2-one has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Research on this compound includes its potential use as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the addition and subsequent transformations of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Hexen-2-one: Similar structure but lacks the methyl groups on the third and fourth carbon atoms.
4-Methyl-3-penten-2-one: Similar structure but with only one methyl group on the fourth carbon atom.
3,4-Dimethyl-2-pentanone: Similar structure but lacks the double bond between the third and fourth carbon atoms.
Uniqueness
3,4-Dimethylhex-3-en-2-one is unique due to the presence of both the double bond and the methyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions that are not as readily achievable with its similar counterparts.
Properties
CAS No. |
1635-02-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-3,4-dimethylhex-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+ |
InChI Key |
WRHRFVOAEDXVPC-VOTSOKGWSA-N |
SMILES |
CCC(=C(C)C(=O)C)C |
Isomeric SMILES |
CC/C(=C(\C)/C(=O)C)/C |
Canonical SMILES |
CCC(=C(C)C(=O)C)C |
Key on ui other cas no. |
20685-45-4 1635-02-5 |
Pictograms |
Flammable; Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)


![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)









